molecular formula C16H13ClN2O B14142642 2-(2-Chlorophenyl)-4-ethoxyquinazoline CAS No. 59524-97-9

2-(2-Chlorophenyl)-4-ethoxyquinazoline

Cat. No.: B14142642
CAS No.: 59524-97-9
M. Wt: 284.74 g/mol
InChI Key: HJUWSYFWKLDZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-4-ethoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, features a chlorophenyl group and an ethoxy group attached to the quinazoline core, which may contribute to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-ethoxyquinazoline typically involves the reaction of 2-chlorobenzonitrile with ethoxyamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-ethoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-ethoxyquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-ethoxyquinazoline
  • 2-(2-Bromophenyl)-4-ethoxyquinazoline
  • 2-(2-Chlorophenyl)-4-methoxyquinazoline

Uniqueness

2-(2-Chlorophenyl)-4-ethoxyquinazoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

59524-97-9

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-ethoxyquinazoline

InChI

InChI=1S/C16H13ClN2O/c1-2-20-16-12-8-4-6-10-14(12)18-15(19-16)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3

InChI Key

HJUWSYFWKLDZAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.